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molecular formula C8H10N2O B7777084 N'-hydroxy-2-methylbenzenecarboximidamide

N'-hydroxy-2-methylbenzenecarboximidamide

Cat. No. B7777084
M. Wt: 150.18 g/mol
InChI Key: UAKAWWHOQNNATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883826B2

Procedure details

A mixture of 2-methyl-benzonitrile (0.950 mL, 8 mmol), hydroxylamine 50% in water (1.6 mL, 24 mmol) and EtOH (8 mL) was heated at 70° C. for 48 h. TLC analysis (DCM/MeOH: 97/3 as eluent) indicates the completion of the reaction. The solvent was removed under reduced pressure to afford 1.2 g of N′-hydroxy-2-methylbenzamidine (Yield: 100%) as a white powder (M.P.=147-148.5° C.). which can be used without further purification.
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH2:10][OH:11].O.C(Cl)Cl.CO>CCO>[OH:11][N:10]=[C:4]([NH2:5])[C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0.95 mL
Type
reactant
Smiles
CC1=C(C#N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
1.6 mL
Type
reactant
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ON=C(C1=C(C=CC=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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